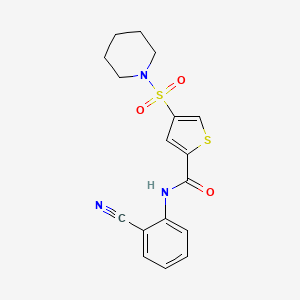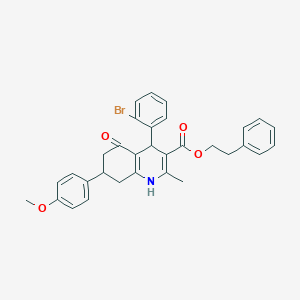
sodium (hexanoylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (hexanoylamino)acetate, also known as S-(N-hexanoyl-L-homocysteinyl) acetate, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Sodium (hexanoylamino)acetate has been extensively studied for its potential applications in various fields, including cancer research, cardiovascular diseases, and neurodegenerative disorders. In cancer research, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In cardiovascular diseases, it has been demonstrated to reduce oxidative stress and inflammation, thereby preventing the development of atherosclerosis. In neurodegenerative disorders, it has been found to protect neurons from oxidative damage and improve cognitive function.
Mécanisme D'action
The mechanism of action of sodium (hexanoylamino)acetate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in various cellular processes, such as cell cycle regulation, apoptosis, and DNA repair. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a critical regulator of cellular antioxidant defense.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can induce apoptosis and cell cycle arrest in cancer cells, reduce oxidative stress and inflammation in cardiovascular diseases, and protect neurons from oxidative damage in neurodegenerative disorders. It has also been found to modulate the expression of genes involved in various cellular processes, such as cell cycle regulation, apoptosis, and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of sodium (hexanoylamino)acetate is its ability to selectively inhibit HDACs without affecting other enzymes. This makes it a valuable tool for studying the role of HDACs in various cellular processes. However, it is important to note that this compound has limited solubility in water, which can make it challenging to use in certain experiments. Additionally, it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds in vivo.
Orientations Futures
There are several future directions for research on sodium (hexanoylamino)acetate. One area of interest is its potential use as a therapeutic agent for cancer, cardiovascular diseases, and neurodegenerative disorders. Further studies are needed to determine the optimal dosage and administration route for these applications. Additionally, there is a need for more research on the mechanism of action of this compound, particularly its effects on the Nrf2 pathway. Finally, there is a need for more studies on the safety and toxicity of this compound, as well as its potential interactions with other drugs.
In conclusion, this compound is a synthetic compound that has potential applications in various fields, including cancer research, cardiovascular diseases, and neurodegenerative disorders. Its ability to selectively inhibit HDACs without affecting other enzymes makes it a valuable tool for studying the role of HDACs in various cellular processes. Further research is needed to determine its optimal dosage, administration route, mechanism of action, safety, and toxicity.
Méthodes De Synthèse
Sodium (hexanoylamino)acetate is synthesized by reacting N-hexanoyl-L-homocysteine with acetic anhydride in the presence of sodium acetate. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The final product is obtained as a white crystalline powder with a melting point of 142-144°C.
Propriétés
IUPAC Name |
sodium;2-(hexanoylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.Na/c1-2-3-4-5-7(10)9-6-8(11)12;/h2-6H2,1H3,(H,9,10)(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIJBBFNDVAKRH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NCC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14NNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[4-(2,3-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4949691.png)

![4-(4-bromophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4949702.png)
![N-[1-(1-{[5-(3-chlorophenyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B4949703.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B4949706.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4949709.png)
![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B4949713.png)
![3-[(2-iodophenyl)amino]-1-(2-pyridinyl)-2-propen-1-one](/img/structure/B4949723.png)



![4,4'-oxybis[N-(2,4-dimethylphenyl)benzamide]](/img/structure/B4949751.png)
![2-(4-bromophenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4949758.png)
